molecular formula C15H20O2 B3132300 4-(4-Isopropoxyphenyl)cyclohexanone CAS No. 365553-47-5

4-(4-Isopropoxyphenyl)cyclohexanone

Cat. No. B3132300
CAS RN: 365553-47-5
M. Wt: 232.32 g/mol
InChI Key: SUFQPKJYDDUXQC-UHFFFAOYSA-N
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Description

4-(4-Isopropoxyphenyl)cyclohexanone is a chemical compound with the CAS Number 365553-47-5 . It has a linear formula of C15H20O2 . The compound is a white to off-white solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(4-isopropoxyphenyl)cyclohexan-1-one . The InChI code is 1S/C15H20O2/c1-11(2)17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h5-6,9-12H,3-4,7-8H2,1-2H3 . The molecular weight of the compound is 232.32 .


Physical And Chemical Properties Analysis

The compound has a boiling point of 357.7°C at 760 mmHg . The flash point is 152.8°C . It should be stored in a sealed container in a dry room .

Scientific Research Applications

Molecular and Crystal Structures

The molecular and crystal structures of derivatives similar to 4-(4-Isopropoxyphenyl)cyclohexanone have been extensively studied to understand their chemical behavior and physical properties. For instance, the structural analysis of a hydroxy derivative by X-ray diffraction revealed detailed insights into its orthorhombic crystal structure and hydrogen bonding, which are crucial for its potential applications in materials science and crystal engineering (Kutulya et al., 2008).

Carbonic Anhydrase Inhibitory Properties

Cyclohexanonyl bromophenol derivatives, a category related to 4-(4-Isopropoxyphenyl)cyclohexanone, have been synthesized and evaluated for their inhibitory properties against human carbonic anhydrase isozymes. This research suggests potential pharmaceutical applications, specifically in treating conditions like glaucoma, epilepsy, and osteoporosis, due to their significant inhibitory activity (Balaydın et al., 2012).

Catalytic Applications

The selective hydrogenation of phenol to cyclohexanone, a reaction closely related to the compound , highlights the importance of catalysts in industrial chemistry. A study demonstrated the use of Pd nanoparticles on a mesoporous graphitic carbon nitride catalyst for this reaction, achieving high conversion and selectivity under mild conditions. This research paves the way for more efficient and environmentally friendly processes in the chemical industry (Wang et al., 2011).

Liquid Crystal Intermediates

Cyclohexanone derivatives, including structures similar to 4-(4-Isopropoxyphenyl)cyclohexanone, serve as crucial intermediates in the production of liquid crystal displays. Advances in synthesizing these derivatives have led to improvements in the performance and manufacturing processes of liquid crystal displays, illustrating the material's significance in electronic devices and technologies (Hong-zhang, 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H315 and H319 . The precautionary statements include P305, P351, and P338 .

properties

IUPAC Name

4-(4-propan-2-yloxyphenyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-11(2)17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h5-6,9-12H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFQPKJYDDUXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Isopropoxyphenyl)cyclohexanone

Synthesis routes and methods

Procedure details

A solution of 4-(4-hydroxyphenyl)cyclohexanone (6.0 g, 31.6 mmol) in DMF (90 mL) was treated with K2CO3 (21 g, 158 mmol, 5 equiv) and 2-iodopropane (15 mL, 26.8 g, 158 mmol, 5 equiv.). The reaction was heated at 100° C. overnight. After the solvent was removed, the residue was treated with H2O and extracted with EtOAc. The organic extracts were combined and washed with brine, dried over Na2SO4 and concentrated in vacuum to give the spectroscopically pure 4-(4-isopropoxyphenyl)cyclohexanone (7.02 g, 95%). 1 H NMR (CDCl3): 7.14 (dt, 2H), 6.84 (dt, 2H), 4.3 (septet, 1H), 2.97 (tt, 1H), 2.46-2.52 (m, 4H), 2.16-2.24 (m, 2H), 1.83-1.98 (m, 2H) and 1.33 (d, 6H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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